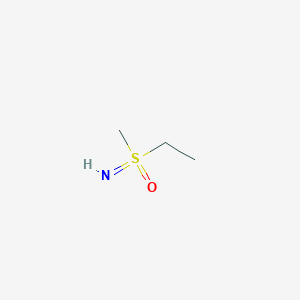

Ethyl(imino)methyl-lamda(6)-sulfanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl(imino)methyl-lamda(6)-sulfanone (EMLS) is a synthetic organic compound that has been studied in various scientific fields due to its unique properties. Its versatile structure allows it to be used in a variety of applications, such as synthesis methods, scientific research, and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Schiff bases derived from compounds similar to Ethyl(imino)methyl-lamda(6)-sulfanone have been investigated for their effectiveness in inhibiting corrosion. Studies like that by Behpour et al. (2009) in the Journal of Materials Science showed significant decreases in the corrosion rate of mild steel in acidic environments when using these inhibitors (Behpour et al., 2009).

Anti-Helicobacter Pylori Agents : Derivatives of Ethyl(imino)methyl-lamda(6)-sulfanone have been developed as potent agents against the gastric pathogen Helicobacter pylori. Carcanague et al. (2002) in the Journal of Medicinal Chemistry describe compounds exhibiting low minimal inhibition concentration values against different clinically relevant H. pylori strains (Carcanague et al., 2002).

Catalysis in Polymerization : Bianchini et al. (2007) in Organometallics studied the influence of sulfur atoms in similar compounds on the catalysis of ethylene oligomerization, demonstrating that the position of sulfur atoms significantly affects catalytic activity (Bianchini et al., 2007).

Antitumor Activity : Compounds structurally related to Ethyl(imino)methyl-lamda(6)-sulfanone have been explored for their antitumor activity. Labarre et al. (1981) in Cancer Letters discussed the significant antitumor activity of certain derivatives in animal studies (Labarre et al., 1981).

Insecticidal Activity : Zhu et al. (2011) in the Journal of Agricultural and Food Chemistry identified sulfoxaflor, a compound related to Ethyl(imino)methyl-lamda(6)-sulfanone, as a novel insecticide showing efficacy against a range of sap-feeding insect pests (Zhu et al., 2011).

Enzyme Inhibition : Mahmood et al. (2018) in Bioorganic Chemistry reported on novel iminothiazolidinone benzenesulfonamides, related to Ethyl(imino)methyl-lamda(6)-sulfanone, as potent inhibitors of carbonic anhydrase II and IX, which are enzymes involved in several diseases (Mahmood et al., 2018).

Wirkmechanismus

Target of Action

Ethyl(imino)methyl-lamda(6)-sulfanone primarily targets the central nervous system of insects . It specifically interacts with the nicotinergic neuronal pathway , which plays a crucial role in the transmission of stimuli in the insect nervous system .

Mode of Action

The compound works by interfering with the transmission of stimuli in the insect nervous system . It causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors , Ethyl(imino)methyl-lamda(6)-sulfanone prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The affected biochemical pathway is the nicotinergic neuronal pathway . The blockage of this pathway disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . The downstream effects of this disruption can be observed at the molecular and cellular levels, affecting the overall physiology of the insect.

Pharmacokinetics

Similar compounds like imidacloprid are known to be systemic insecticides , suggesting that Ethyl(imino)methyl-lamda(6)-sulfanone might also exhibit systemic properties. This means it could be absorbed and distributed throughout the insect’s body to exert its effects.

Result of Action

The primary result of Ethyl(imino)methyl-lamda(6)-sulfanone’s action is the paralysis and eventual death of insects . This is achieved through the disruption of the normal functioning of the insect’s nervous system . On a molecular level, the compound prevents acetylcholine from transmitting impulses between nerves .

Action Environment

The action, efficacy, and stability of Ethyl(imino)methyl-lamda(6)-sulfanone can be influenced by various environmental factors. Additionally, the compound’s action can be affected by the insect’s physiological state and the presence of resistance mechanisms .

Eigenschaften

IUPAC Name |

ethyl-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQYFOJSWJEAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(imino)methyl-lamda(6)-sulfanone | |

CAS RN |

35362-83-5 |

Source

|

| Record name | ethyl(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)

![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)

![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)